
2-Allyloxy-4-nitrophenol
Descripción general
Descripción
2-Allyloxy-4-nitrophenol is a chemical compound that is structurally related to various phenolic compounds that have been studied for their unique properties. While the specific compound this compound is not directly mentioned in the provided papers, related compounds such as 2-allylphenol and its derivatives have been synthesized and investigated, indicating a potential interest in the chemical behavior and properties of allyl-substituted phenols .
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing this compound. For instance, 4-substituted 2-allylphenols have been synthesized using theoretical and spectroscopic methods, which could be adapted for the synthesis of this compound . Additionally, the synthesis of 4-allyl-2-methoxy-6-aminophenol from natural eugenol suggests that starting from natural compounds could be a viable route . The synthetic approach to (2-acetoxy)allyl nitro compounds also provides a potential method for introducing the nitro group into the allyl-substituted phenol framework .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. For example, the X-ray analysis of 2-hydroxy-4-alkoxy-3′-nitrobenzophenones indicates that the presence of an alkoxy group and a nitro group on a phenolic ring can lead to non-planar structures to minimize repulsive forces . Similarly, the structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol in its zwitterionic form suggests that the introduction of different functional groups can significantly affect the hydrogen bonding and overall molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of this compound can be anticipated by examining the reactions of similar compounds. For instance, the photochemical properties of 2-azido-4-nitrophenol suggest that nitrophenols can undergo complex reactions upon irradiation, which could be relevant for this compound if it shares similar photochemical behavior . The hydroxylation of p-nitrophenol to 4-nitrocatechol indicates that nitrophenols can be metabolized into other compounds, which may also apply to this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from studies on similar compounds. The spectroscopic and theoretical studies on intramolecular OH-π hydrogen bonding in 4-substituted 2-allylphenols provide insights into how different substituents affect hydrogen bonding strength and molecular interactions . The crystal structure analysis of various nitrophenols and their tautomers also offers information on how the position of nitro groups influences molecular stability and reactivity .
Safety and Hazards
Propiedades
IUPAC Name |
4-nitro-2-prop-2-enoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6,11H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBFZRRZKZOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


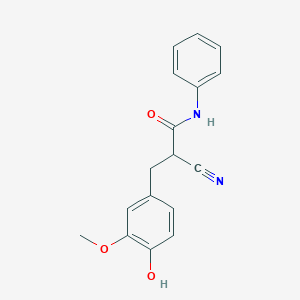
![4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile](/img/structure/B3033910.png)
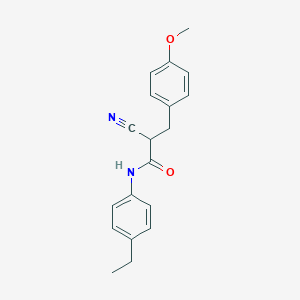
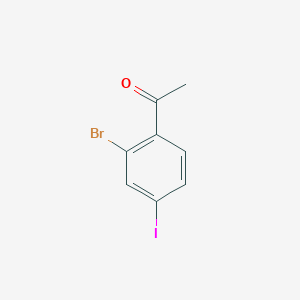
![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)
![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)

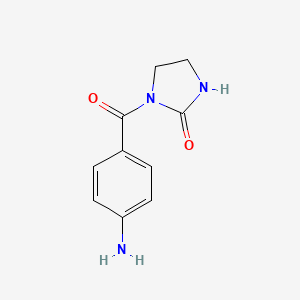
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)
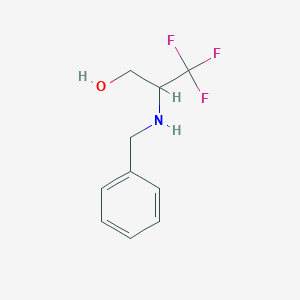
![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)
![(2E)-3-(3-methoxy-4-{2-[(4-methylbenzyl)sulfanyl]ethoxy}phenyl)prop-2-enoic acid](/img/structure/B3033927.png)
